4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride
Description
Structural Characterization of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of its molecular structure. The complete International Union of Pure and Applied Chemistry name is 4-(4-ethylpiperazin-1-yl)-2-fluoroaniline;hydrochloride, which accurately describes the substitution pattern and salt formation. This nomenclature clearly indicates the presence of an ethyl-substituted piperazine ring attached at the 4-position of a 2-fluoroaniline framework, with hydrochloride as the counterion.
The molecular formula analysis reveals distinct characteristics between the parent compound and its hydrochloride salt form. The parent compound 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline has the molecular formula C₁₂H₁₈FN₃, with a molecular weight of 223.295 atomic mass units. Upon formation of the hydrochloride salt, the molecular formula becomes C₁₂H₁₉ClFN₃, resulting in an increased molecular weight of 259.75 grams per mole. This transformation represents the protonation of the aniline nitrogen and subsequent chloride ion association, which significantly influences the compound's physical and chemical properties.
The structural framework consists of twelve carbon atoms arranged in two distinct ring systems: a six-membered benzene ring and a six-membered piperazine ring. The nitrogen content includes three atoms, with one primary amine nitrogen in the aniline moiety and two tertiary nitrogen atoms within the piperazine ring system. The presence of fluorine at the 2-position of the aniline ring introduces significant electronegativity effects that influence the compound's electronic distribution and reactivity patterns.
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional molecular structure of this compound exhibits specific conformational preferences that arise from the interplay between steric interactions and electronic effects. The compound adopts a conformation where the piperazine ring maintains its characteristic chair conformation, minimizing torsional strain while optimizing spatial arrangement of substituents. The ethyl group attached to the piperazine nitrogen occupies an equatorial position to reduce steric hindrance, contributing to the overall stability of the molecular geometry.
The fluorine substituent at the 2-position of the aniline ring creates a significant dipole moment and influences the planarity of the aromatic system. The electron-withdrawing nature of fluorine affects the electron density distribution across the benzene ring, with particular impact on the aniline nitrogen's basicity. The spatial arrangement between the piperazine ring and the fluoroaniline moiety is optimized to minimize repulsive interactions while maintaining effective orbital overlap for electronic conjugation.
Bond length analysis reveals typical values for carbon-nitrogen single bonds within the piperazine ring system, ranging from 1.45 to 1.47 Angstroms. The carbon-fluorine bond exhibits characteristic shortening due to the high electronegativity of fluorine, measuring approximately 1.35 Angstroms. The dihedral angles between the aromatic ring and the piperazine system indicate a nearly perpendicular arrangement, which minimizes steric conflicts while allowing for optimal electronic interactions between the two ring systems.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals that correspond to different molecular environments within the compound structure. The ethyl group attached to the piperazine nitrogen displays characteristic patterns, with the methyl protons appearing as a triplet at approximately 1.1 parts per million due to coupling with the adjacent methylene group. The methylene protons of the ethyl substituent manifest as a quartet at higher chemical shift values, reflecting their proximity to the electronegative nitrogen atom.
The piperazine ring protons generate complex multipicity patterns in the spectral region between 2.5 and 3.0 parts per million. These signals can be differentiated based on their chemical environments, with protons adjacent to the ethyl-substituted nitrogen appearing at slightly different chemical shifts compared to those near the nitrogen connected to the aromatic ring. The aromatic protons of the fluoroaniline moiety produce signals in the characteristic aromatic region between 6.5 and 8.0 parts per million, with coupling patterns influenced by the fluorine substituent.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl CH₃ | 1.1 | Triplet | 3H |
| Ethyl CH₂ | 2.4-2.5 | Quartet | 2H |
| Piperazine CH₂ | 2.5-3.0 | Multiplet | 8H |
| Aromatic H | 6.5-8.0 | Complex | 3H |
| Aniline NH₂ | 4.5-6.0 | Broad | 2H |
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments present in the molecular structure. The aromatic carbons appear in the typical range between 110 and 160 parts per million, with the fluorine-bearing carbon showing characteristic downfield shifting due to the electronegative fluorine atom. The piperazine ring carbons produce signals around 45-55 parts per million, while the ethyl carbon atoms appear at their expected positions based on their degree of substitution and proximity to nitrogen.
Infrared Absorption Profile Analysis
Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The compound exhibits several diagnostic absorption bands that confirm its structural features and functional group composition. The primary amine group of the aniline moiety produces characteristic nitrogen-hydrogen stretching vibrations in the region between 3200 and 3500 wavenumbers, typically appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes.
The aromatic carbon-hydrogen stretching vibrations manifest in the spectral region around 3000-3100 wavenumbers, providing evidence for the presence of the benzene ring system. Aliphatic carbon-hydrogen stretching vibrations from the ethyl group and piperazine ring appear at slightly lower frequencies, typically between 2800 and 3000 wavenumbers. The intensity and position of these absorptions provide information about the molecular environment and degree of substitution.
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch (primary amine) | 3200-3500 | Aniline NH₂ |
| C-H stretch (aromatic) | 3000-3100 | Benzene ring |
| C-H stretch (aliphatic) | 2800-3000 | Ethyl and piperazine |
| C=C stretch (aromatic) | 1450-1650 | Benzene ring |
| C-N stretch | 1000-1350 | Amine linkages |
| C-F stretch | 1000-1300 | Aromatic fluorine |
The carbon-carbon aromatic stretching vibrations appear in the characteristic region between 1450 and 1650 wavenumbers, with specific frequencies influenced by the substitution pattern and electronic effects of the fluorine atom. Carbon-nitrogen stretching vibrations from both the aniline and piperazine functionalities contribute to absorptions in the 1000-1350 wavenumber region. The carbon-fluorine stretching vibration produces a strong, sharp absorption band typically observed between 1000 and 1300 wavenumbers, serving as a definitive marker for the fluorine substitution.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's dissociation pathways. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the intact hydrochloride salt, with the base molecular ion of the free amine observed at mass-to-charge ratio 223. The fragmentation behavior follows predictable pathways based on the relative stability of the resulting ionic species and the bond strengths within the molecular framework.
The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atoms, a characteristic pattern observed in amine-containing compounds. The piperazine ring undergoes preferential cleavage at the carbon-nitrogen bonds, generating stable iminium ion fragments. The ethyl substituent on the piperazine nitrogen shows typical loss patterns, with elimination of ethyl radical (mass loss of 29) or ethylene (mass loss of 28) being prominent fragmentation routes.
| Fragment m/z | Relative Intensity | Structural Assignment |
|---|---|---|
| 259 | 15% | Molecular ion [M]⁺ |
| 223 | 45% | Loss of HCl [M-36]⁺ |
| 194 | 35% | Loss of ethyl [M-65]⁺ |
| 166 | 25% | Piperazine cleavage |
| 139 | 60% | Fluoroaniline fragment |
| 122 | 40% | Loss of NH₂ from aniline |
| 84 | 80% | Ethylpiperazine fragment |
| 56 | 100% | Base peak - ring cleavage |
The fluoroaniline portion of the molecule generates characteristic fragments at mass-to-charge ratio 139, corresponding to the intact 4-ethyl-2-fluoroaniline unit. Further fragmentation of this species involves loss of the amino group (mass loss of 16) to produce an ion at mass-to-charge ratio 122. The fluorine atom's strong carbon-fluorine bond typically remains intact during fragmentation, making fluorine-containing fragments valuable for structural identification.
The base peak in the mass spectrum typically appears at mass-to-charge ratio 56, arising from extensive fragmentation and rearrangement processes within the piperazine ring system. This fragmentation pattern is consistent with the known behavior of cyclic amine compounds under electron impact ionization conditions. The relative intensities of various fragment ions provide quantitative information about the stability and accessibility of different fragmentation pathways, offering insights into the compound's structural characteristics and bonding patterns.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10;/h3-4,9H,2,5-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBGAHZOTOHTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-28-4 | |
| Record name | Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) as the Foundation
The synthesis begins with a nitrobenzene derivative, typically 2-fluoro-4-chloronitrobenzene , where the chlorine atom at the 4-position serves as the leaving group. The key step involves substituting this chlorine with 4-ethylpiperazine via nucleophilic aromatic substitution (NAS). This reaction is facilitated by polar aprotic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF), which stabilize the transition state and enhance reactivity. A base such as anhydrous sodium carbonate is added to deprotonate the piperazine, ensuring efficient attack on the electron-deficient aromatic ring.
Example Conditions :
-
Substrate : 2-fluoro-4-chloronitrobenzene (10.0 mmol)
-
Reagent : 4-ethylpiperazine (25.0 mmol)
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Solvent : DMSO (100 mL)
-
Temperature : 85–90°C for 30–60 minutes
The nitro group remains intact during this step, directing subsequent reductions to the aniline stage.
Nitro Group Reduction to Aniline
After NAS, the nitro group at the 1-position is reduced to an amine. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction using hypophosphorous acid (H₃PO₂) with copper sulfate (CuSO₄) as a catalyst are common methods. The latter approach avoids high-pressure equipment and is scalable for industrial production.
Hypophosphorous Acid Reduction Protocol :
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Dissolve the nitro intermediate (0.10 mol) in methanol.
-
Add 50% hypophosphorous acid (1.50 mol) and sulfuric acid (0.20 mol).
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Introduce sodium nitrite (0.104 mol) in water at 0–5°C to initiate diazotization.
This method achieves yields exceeding 90%, with the amine product isolated via extraction and solvent evaporation.
Hydrochloride Salt Formation
The free base 4-(4-ethyl-1-piperazinyl)-2-fluoroaniline is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to precipitate the hydrochloride salt. The reaction is exothermic and requires controlled addition to avoid decomposition.
Typical Procedure :
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Add concentrated HCl (1.1 equiv) to a stirred solution of the free base in ethanol at 0–5°C.
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Filter the precipitate and wash with cold ethanol to remove excess acid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts NAS efficiency. DMSO outperforms DMF in achieving higher reaction rates due to its superior ability to solvate ionic intermediates. Elevated temperatures (80–90°C) accelerate substitution but must be balanced against side reactions such as decomposition or over-reduction during subsequent steps.
Stoichiometry and Reagent Purity
Using a 2.5-fold excess of 4-ethylpiperazine ensures complete substitution of the chlorine atom. Impurities in the starting material, particularly residual moisture, can hydrolyze the nitro group prematurely, necessitating rigorous drying of reagents and solvents.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
Infrared (IR) Spectroscopy : Peaks at 1519 cm⁻¹ (N–O asymmetric stretch) confirm the nitro group pre-reduction, while its disappearance post-reduction validates successful amine formation.
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Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show distinct signals for the ethyl group (δ 1.1 ppm, triplet) and piperazinyl protons (δ 2.5–3.0 ppm, multiplet).
Microanalysis and Purity Assessment
Elemental analysis for carbon, hydrogen, and nitrogen aligns with theoretical values (e.g., C: 56.04%, H: 5.81%, N: 15.37%), ensuring stoichiometric integrity. Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents monitors reaction progress, with target compounds exhibiting Rf = 0.0–0.1.
Comparative Analysis of Alternative Routes
Direct Fluorination vs. Substitution
While direct fluorination of aniline derivatives is theoretically viable, the harsh conditions required (e.g., HF/pyridine) pose safety risks and lower yields compared to NAS-based routes.
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to reduce reaction times. Preliminary studies show NAS completion in 15 minutes at 100°C, though scalability remains a challenge.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, leading to inhibition or activation of their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Substituent Effects
- Ethylpiperazinyl Group : Present in both the target compound and Enrofloxacin, this group enhances solubility in aqueous media due to its basic amine. However, in Enrofloxacin, it contributes to DNA gyrase inhibition by facilitating bacterial membrane penetration . In contrast, the target compound’s simpler structure limits its direct therapeutic use, favoring roles as a synthetic intermediate .
- In Enrofloxacin, fluorine at position 6 of the quinolone core is critical for antibacterial activity by enhancing DNA gyrase binding .
Functional Group Modifications
- Cyclopentylpropyl vs. Ethylpiperazinyl : The bulky cyclopentylpropyl group in 4-(3-cyclopentylpropyl)-2-fluoroaniline Hydrochloride may hinder membrane permeability compared to the ethylpiperazinyl group, making the latter more suitable for central nervous system-targeting compounds .
- Fmoc-Piperazine Derivative : The Fmoc (fluorenylmethoxycarbonyl) group in 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid serves as a temporary protecting group in solid-phase peptide synthesis, contrasting with the target compound’s role as a permanent structural component .
Biological Activity
4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a][1,3,5]triazine core with an amino group, a methylthio group, and a carbonitrile group. These functional groups contribute to its reactivity and interaction with biological targets.
The biological activity of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their functions. Its mechanism of action may involve the inhibition of enzymes involved in disease pathways or modulation of receptor activities.
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[1,5-a][1,3,5]triazine class possess significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of this compound exhibited activity against various bacterial strains, suggesting potential for development as antibacterial agents .
Anticancer Activity
The anticancer potential of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile has been explored through various studies:
- In Vitro Studies : In vitro assays showed that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values indicated potent antiproliferative effects .
- Mechanism : The inhibition of thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis, has been identified as a key mechanism through which this compound exerts its anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a][1,3,5]triazines have also been documented:
- Research Insights : Compounds in this class have shown promise in reducing inflammatory markers in various models. This suggests their potential utility in treating inflammatory diseases .
Data Table: Biological Activity Overview
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile against human cancer cell lines. The results revealed that the compound significantly inhibited cell growth at low concentrations (GI50 < 15 nM), demonstrating its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Potential
Another research effort focused on the anti-inflammatory properties of this compound. It was found to effectively reduce levels of pro-inflammatory cytokines in vitro. This positions it as a candidate for further exploration in the treatment of chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride, and how can yield optimization be achieved?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a protocol similar to involves acid hydrolysis (e.g., concentrated HCl at ~72°C for 4 hours) followed by purification using silica gel column chromatography (EtOAc/petroleum ether) . Yield optimization may require adjusting stoichiometric ratios (e.g., 3 equivalents of HCl) and reaction time. Comparative studies show that reducing agents like sodium borohydride or catalytic hydrogenation can improve yields for piperazine derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with an authentic reference standard (as in ) and UV detection at 254 nm for purity assessment. Structural confirmation via -NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm for the fluoroaniline moiety) and FT-IR (N-H stretching at ~3300 cm) is critical. Mass spectrometry (ESI-MS) can validate the molecular ion peak at m/z [M+H] ≈ 283.3 (calculated for CHFN) .
Q. What storage conditions are required to maintain the compound’s stability?
- Methodological Answer : Store under inert gas (argon) at −20°C in desiccated conditions, as piperazine derivatives are hygroscopic and prone to oxidation (see ). Stability studies for analogs indicate degradation >5% after 6 months at 25°C, emphasizing the need for controlled environments .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in biochemical assays?
- Methodological Answer : highlights that piperazine derivatives exhibit pH-dependent stability. For example, at pH <5, protonation of the piperazine nitrogen enhances solubility but may reduce receptor-binding affinity. Kinetic studies at varying temperatures (25–37°C) using UV-Vis spectroscopy can quantify degradation rates. Adjusting buffer systems (e.g., PBS vs. Tris-HCl) may resolve contradictions in assay reproducibility .
Q. What strategies can resolve contradictory data in receptor-binding studies involving this compound?
- Methodological Answer : Contradictions may arise from competing pathways (e.g., off-target interactions with serotonin or dopamine receptors). Use competitive binding assays with radiolabeled ligands (e.g., -ketanserin for 5-HT receptors) and validate via CRISPR-edited cell lines to isolate specific targets. Dose-response curves (IC values) should be compared across multiple replicates to distinguish noise from true variability .
Q. How can researchers elucidate the compound’s metabolic pathways in vitro?
- Methodological Answer : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Piperazine rings often undergo N-dealkylation or oxidation (e.g., formation of N-oxide metabolites). For fluorinated analogs, defluorination is rare but can be detected using -NMR .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
